N-Benzyl-2-brom-4-nitroanilin

Übersicht

Beschreibung

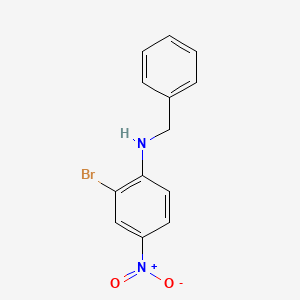

N-Benzyl-2-bromo-4-nitroaniline is a useful research compound. Its molecular formula is C13H11BrN2O2 and its molecular weight is 307.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-Benzyl-2-bromo-4-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Benzyl-2-bromo-4-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anwendungen in der nichtlinearen Optik

N-Benzyl-2-brom-4-nitroanilin weist signifikante nicht-zentrale, nichtlineare optische (NLO) Eigenschaften auf . Diese Eigenschaften machen es zu einem vielversprechenden Kandidaten für Anwendungen in der Optik und Optoelektronik, einschließlich Lichtverarbeitung und Laserschalten .

Kristallographische Forschung

Die einzigartigen kristallographischen Eigenschaften der Verbindung wurden mittels Einkristall-XRD-Analyse untersucht . Diese Forschung kann wertvolle Erkenntnisse über die grundlegenden Zellparameter, Strukturen und Raumgruppen der Verbindung liefern .

Krebsforschung

this compound wurde in der Krebsforschung verwendet, da es das Wachstum von Krebszellen hemmen kann. Dies macht es zu einem wertvollen Werkzeug, um den Wirkmechanismus verschiedener Medikamente zu verstehen.

Materialwissenschaft

Die einzigartigen Eigenschaften der Verbindung wurden in der Materialwissenschaft genutzt, insbesondere bei der Entwicklung neuer Arten von nichtlinearen NLO-Materialien mit überlegenen Eigenschaften .

Elektrooptische Effekte

Es wurden Untersuchungen zu den elektrooptischen Effekten von this compound durchgeführt . Diese Forschung kann wertvolle Erkenntnisse über die Permittivität der Verbindung und ihre potenziellen Anwendungen im Bereich der Elektronik liefern .

Kristallwachstumsstudien

Die Verbindung wurde in Studien verwendet, die sich auf den Einfluss polarer Lösungsmittel auf das Wachstum potenziell NLO-aktiver organischer Kristalle konzentrieren . Diese Forschung kann wertvolle Erkenntnisse darüber liefern, wie die Morphologie der Kristalle durch die verwendeten Lösungsmittel beeinflusst werden kann .

Wirkmechanismus

Mode of Action

The mode of action of N-Benzyl-2-bromo-4-nitroaniline involves several steps. In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes the hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form the final product .

Pharmacokinetics

143 Da , which may influence its absorption, distribution, metabolism, and excretion in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-Benzyl-2-bromo-4-nitroaniline. Moreover, the compound should be handled and stored properly to maintain its stability and effectiveness .

Biochemische Analyse

Biochemical Properties

N-Benzyl-2-bromo-4-nitroaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context. Additionally, N-Benzyl-2-bromo-4-nitroaniline can bind to certain proteins, altering their conformation and function .

Cellular Effects

N-Benzyl-2-bromo-4-nitroaniline has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Furthermore, N-Benzyl-2-bromo-4-nitroaniline can alter the expression of specific genes involved in stress responses and metabolic pathways, thereby impacting cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of action of N-Benzyl-2-bromo-4-nitroaniline involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, either blocking substrate access or facilitating catalytic activity. Additionally, N-Benzyl-2-bromo-4-nitroaniline can interact with transcription factors, leading to changes in gene expression patterns. These molecular interactions ultimately result in the modulation of various biochemical pathways and cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Benzyl-2-bromo-4-nitroaniline can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term studies have shown that N-Benzyl-2-bromo-4-nitroaniline can have lasting effects on cellular function, particularly in terms of enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of N-Benzyl-2-bromo-4-nitroaniline vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, N-Benzyl-2-bromo-4-nitroaniline can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biochemical response .

Metabolic Pathways

N-Benzyl-2-bromo-4-nitroaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in oxidative phosphorylation and glycolysis, leading to changes in energy production and metabolic balance. Additionally, N-Benzyl-2-bromo-4-nitroaniline can affect the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide .

Transport and Distribution

Within cells and tissues, N-Benzyl-2-bromo-4-nitroaniline is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, N-Benzyl-2-bromo-4-nitroaniline can bind to transport proteins that mediate its uptake into mitochondria, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of N-Benzyl-2-bromo-4-nitroaniline is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, N-Benzyl-2-bromo-4-nitroaniline may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it can be targeted to the mitochondria, where it can modulate enzyme activity and energy production .

Biologische Aktivität

N-Benzyl-2-bromo-4-nitroaniline is a synthetic compound belonging to the nitroaniline family, characterized by its molecular formula and a molecular weight of approximately 307.14 g/mol. This compound exhibits significant biological activity due to its structural features, particularly the presence of bromine and nitro groups, which influence its interactions with biological systems.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Benzyl Group : Enhances lipophilicity, facilitating membrane penetration.

- Bromo Group : Increases reactivity and potential for electrophilic interactions.

- Nitro Group : Imparts unique biochemical properties, including redox activity.

1. Enzyme Interactions

N-Benzyl-2-bromo-4-nitroaniline has been shown to interact with various enzymes, influencing their activity through modulation mechanisms:

- Oxidative Stress Response : The compound interacts with enzymes like superoxide dismutase and catalase, potentially altering their functions. This interaction may lead to either activation or inhibition based on the cellular context.

| Enzyme | Effect |

|---|---|

| Superoxide Dismutase | Modulation of activity |

| Catalase | Potential inhibition |

2. Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. N-Benzyl-2-bromo-4-nitroaniline may exhibit similar effects through the following mechanisms:

- Reduction to Toxic Intermediates : Upon reduction, nitro groups can generate reactive species that bind to DNA, leading to cellular damage and death .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 20 μM |

| Pseudomonas aeruginosa | 30 μM |

3. Cellular Effects

The compound influences various cellular processes, including:

- Cell Signaling Pathways : It can modulate signaling molecules such as kinases and phosphatases, affecting downstream signaling events.

- Gene Expression : Alters the expression of genes involved in metabolic pathways and stress responses.

Case Studies and Research Findings

A series of studies have investigated the biological activity of N-Benzyl-2-bromo-4-nitroaniline:

-

In Vitro Studies : Research has demonstrated that this compound can significantly affect cell viability in cancer cell lines, suggesting potential applications in cancer therapy.

- Example: A study found that treatment with N-Benzyl-2-bromo-4-nitroaniline resulted in a dose-dependent decrease in cell viability in breast cancer cells.

- Toxicity Assessments : Preliminary toxicity studies indicate that while the compound is effective against certain pathogens, it also poses risks of cytotoxicity at higher concentrations .

- Mechanistic Insights : Investigations into its mechanism of action revealed that N-Benzyl-2-bromo-4-nitroaniline could disrupt cellular redox balance, leading to increased oxidative stress within cells .

Eigenschaften

IUPAC Name |

N-benzyl-2-bromo-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2/c14-12-8-11(16(17)18)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZNBRDIUGUIKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656334 | |

| Record name | N-Benzyl-2-bromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-15-0 | |

| Record name | Benzenemethanamine, N-(2-bromo-4-nitrophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-2-bromo-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.